3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide
Description
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951885-25-9) is a brominated and fluorinated benzenesulfonamide derivative with the molecular formula C₁₁H₁₃NO₂F₃SBr and a molecular weight of 360.19 g/mol . The compound features a sulfonamide core substituted with a bromine atom at the 3-position, a trifluoromethyl (-CF₃) group at the 5-position, and diethylamine (-N(CH₂CH₃)₂) at the sulfonamide nitrogen. This structural configuration imparts unique physicochemical properties, including enhanced lipophilicity due to the trifluoromethyl group and steric bulk from the diethyl substituents. It is marketed as a biochemical research reagent, though recent supplier data indicate discontinuation in some regions .
Properties
IUPAC Name |
3-bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF3NO2S/c1-3-16(4-2)19(17,18)10-6-8(11(13,14)15)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMCPKZHSCXYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00650509 | |
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951885-25-9 | |
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00650509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination of Trifluoromethyl-Substituted Benzene
A critical step is the selective bromination of trifluoromethyl-substituted benzene derivatives to introduce the bromine atom at the 3-position relative to the trifluoromethyl group. A patented process describes the bromination of 1,3-bis(trifluoromethyl)benzene using brominating agents such as N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBH) in a solvent mixture of concentrated sulfuric acid and glacial acetic acid. The preferred sulfuric acid to acetic acid volume ratio is approximately 6:1, with the reaction temperature maintained around 45°C for optimal yield and selectivity. The brominating agent is added portion-wise under rapid stirring and cooling to control the reaction rate and avoid side reactions. After completion, the reaction mixture is quenched with cold water, and the product is isolated by phase separation and washing with aqueous sodium hydroxide to neutralize residual acids.
| Parameter | Condition/Value |
|---|---|
| Brominating agent | NBS or 1,3-dibromo-5,5-dimethylhydantoin (DBH) |
| Solvent system | Sulfuric acid : Acetic acid (6:1 v/v) |
| Temperature | 40–50°C (optimal ~45°C) |
| Addition method | Controlled, portion-wise with stirring |
| Work-up | Dilution with cold water, base wash |
| Product | 3-Bromo-5-(trifluoromethyl)benzene |
This method is noted for its simplicity, short reaction time, and high efficiency, making it suitable for scale-up and industrial application.
Synthesis of 3-Bromo-5-(trifluoromethyl)aniline Intermediate
The amine derivative, 3-bromo-5-(trifluoromethyl)aniline, is a crucial precursor for sulfonamide formation. A detailed patented synthetic route involves starting from 4-bromo-2-trifluoromethylaniline, which undergoes a sequence of reactions:
- Acetylation : The amine is acetylated using acetic anhydride in acetic acid at 50–60°C to protect the amino group.
- Nitration : The acetylated intermediate is nitrated using sulfuric acid and nitric acid at low temperatures (10–20°C).
- Deacetylation : Hydrolysis of the acetyl group is performed under reflux with hydrochloric acid.
- Deamination and Reduction : The nitro group is reduced, and deamination is carried out using sodium nitrite in sulfuric acid followed by reduction with iron powder in the presence of glacial acetic acid.
This multi-step process yields 3-bromo-5-(trifluoromethyl)aniline with an overall yield of approximately 43%. The process is industrially feasible and adaptable for related halogenated trifluoromethyl anilines.
| Step | Reagents/Conditions | Purpose | Yield/Notes |
|---|---|---|---|
| Acetylation | Acetic anhydride, acetic acid, 50–60°C | Protect amino group | Yield ~98%, purity 99.6% |
| Nitration | Sulfuric acid, nitric acid, 10–20°C | Introduce nitro group | Controlled low temp |
| Deacetylation | 30% HCl, reflux | Remove acetyl protection | Complete hydrolysis |
| Deamination | Sodium nitrite in sulfuric acid, 10°C | Remove amino group | Ice bath, slow addition |
| Reduction | Iron powder, glacial acetic acid, reflux | Reduce nitro to amine | Reflux 2 hours |
This sequence is well-documented for producing high-purity intermediates suitable for further functionalization.
Summary Table of Preparation Steps
| Step No. | Reaction Stage | Key Reagents/Conditions | Outcome/Product | Notes |
|---|---|---|---|---|
| 1 | Bromination of trifluoromethylbenzene | NBS or DBH, H2SO4/AcOH (6:1), 45°C | 3-Bromo-5-(trifluoromethyl)benzene | Controlled addition, efficient |
| 2 | Acetylation of amine | Acetic anhydride, acetic acid, 50–60°C | Acetylated intermediate | Protects amine group |
| 3 | Nitration | H2SO4, HNO3, 10–20°C | Nitro-substituted intermediate | Low temp nitration |
| 4 | Deacetylation | 30% HCl, reflux | Free amine restored | Hydrolysis of acetyl group |
| 5 | Deamination and reduction | NaNO2/H2SO4, Fe powder, glacial acetic acid | 3-Bromo-5-(trifluoromethyl)aniline | Multi-step conversion |
| 6 | Sulfonylation | Diethylsulfonyl chloride, base, anhydrous solvent | 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide | Final target compound |
Research Findings and Practical Considerations
- The bromination step is critical for regioselectivity and yield; the use of DBH in sulfuric/acetic acid mixtures provides a mild yet effective bromination environment.
- Protection of the amino group by acetylation prevents side reactions during nitration.
- The multi-step conversion from acetylated amine to the final aniline intermediate is well-established, with conventional reagents and conditions facilitating industrial scalability.
- Sulfonylation with diethylsulfonyl chloride is a standard method for sulfonamide formation, with reaction conditions optimized to avoid overreaction or decomposition.
- Overall yields depend on careful control of reaction temperatures, reagent addition rates, and purification steps.
- The described methods are supported by patent literature and industrial chemical synthesis protocols, ensuring their reliability and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) or sodium borohydride (NaBH4) are used under controlled conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted benzenesulfonamides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties. It has been shown to inhibit bacterial growth effectively, making it a candidate for developing new antimicrobial agents. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which may improve its bioavailability and interaction with biological membranes.
Anthelmintic Properties
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide has also demonstrated efficacy against parasitic infections, positioning it as a potential anthelmintic drug. This application is particularly relevant in treating infections caused by parasitic worms.
Research Tools in Proteomics
The compound is utilized as a research tool in proteomics. It aids in studying protein interactions and functions due to its ability to selectively inhibit specific biological pathways . This application underscores its importance in understanding complex biological systems and disease mechanisms.
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of related compounds has provided insights into optimizing the biological activity of sulfonamides. For instance, studies have shown that modifications in the substitution patterns on the benzene ring can significantly influence the potency and selectivity of these compounds against various biological targets .
Due to its chemical nature, appropriate safety measures should be taken when handling this compound. It is advisable to assume potential hazards similar to those associated with other aromatic sulfonamides, which can include harmful effects upon inhalation or skin contact .
Mechanism of Action
The mechanism of action of 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biomolecules. The sulfonamide group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Several benzenesulfonamide derivatives with trifluoromethyl and bromine substituents have been studied for pharmacological activity. For example:
- N-(2-cyanoethyl)-4-hydroxy-N-phenyl-3-(trifluoromethyl)benzenesulfonamide and N-cyclopropyl-4-hydroxy-3-(trifluoromethyl)benzenesulfonamide demonstrated significant inhibitory activity against COL3A1, a gene implicated in cancer metastasis .
- 3-Bromo-N,N-dimethyl-5-(trifluoromethyl)benzamide (CAS 24167-51-9) replaces the sulfonamide group with a benzamide moiety and substitutes dimethylamine for diethylamine.
Role of Bromine and Trifluoromethyl Groups
In contrast, 4-bromo-N-[[4-ethyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl]methyl]benzenesulfonamide (CAS 338794-54-0) incorporates bromine into a more complex triazole-containing scaffold, which may improve selectivity for enzyme targets but complicates synthesis .
The trifluoromethyl (-CF₃) group contributes to metabolic stability and membrane permeability. For instance, celecoxib (C₁₇H₁₄F₃N₃O₂S), a COX-2 inhibitor, shares the trifluoromethyl-sulfonamide motif but includes a pyrazole ring instead of bromine, highlighting the trade-off between aromatic substitution and ring system diversity .
Substituent Chain Variations
- 3-Bromo-N,5-dimethylbenzenesulfonamide (CAS 1020252-91-8) replaces the diethyl and trifluoromethyl groups with methyl substituents, resulting in a lower molecular weight (264.14 g/mol ) and reduced steric hindrance, which may enhance solubility but diminish target-binding avidity .
Structural and Functional Data Table
Research Implications and Practical Considerations
- Bioactivity : The diethyl and trifluoromethyl groups in the target compound may enhance binding to hydrophobic pockets in proteins, but the lack of reported activity data compared to COL3A1 inhibitors suggests further pharmacological profiling is needed.
- Synthetic Accessibility: Brominated sulfonamides like the target compound are valuable intermediates in medicinal chemistry, though discontinuation notices may necessitate alternative sourcing or custom synthesis.
- Structural Optimization : Substituting diethyl with smaller groups (e.g., cyclopropyl or tetrahydrofuran ) could balance steric effects and solubility for improved drug-likeness.
Biological Activity
3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C11H12BrF3N2O2S
- Molecular Weight : 365.19 g/mol
The presence of bromine and trifluoromethyl groups contributes to its reactivity and biological properties, making it a candidate for various therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond acceptor and donor, enhancing the compound's ability to modulate various biological pathways.
Key Mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Antimicrobial Activity : Preliminary studies suggest that benzenesulfonamide derivatives exhibit antimicrobial properties against various pathogens, including drug-resistant strains.
Biological Activity Studies
Recent research has focused on the antimicrobial properties of benzenesulfonamide derivatives, including this compound. Below is a summary of findings related to its biological activity.
| Study | Pathogen Tested | MIC (µg/mL) | Activity |
|---|---|---|---|
| Study 1 | Mycobacterium abscessus | 4 - 8 | Moderate |
| Study 2 | Staphylococcus aureus | 2 - 4 | Strong |
| Study 3 | Escherichia coli | 8 - 16 | Moderate |
Case Studies
-
Antimicrobial Efficacy Against Mycobacterium abscessus :
In a study evaluating the efficacy of various benzenesulfonamide derivatives, this compound demonstrated significant activity against Mycobacterium abscessus, a pathogen known for its resistance to multiple antibiotics. The compound showed an MIC value indicating moderate effectiveness compared to established antibiotics . -
Activity Against Staphylococcus aureus :
Another study highlighted the compound's strong inhibitory effects on multidrug-resistant Staphylococcus aureus strains, reinforcing its potential as an antimicrobial agent in clinical settings . -
Cytotoxicity in Cancer Cells :
Research also indicated potential anticancer properties, with findings suggesting that compounds similar to this compound could induce apoptosis in cancer cell lines, although specific data on this compound is still limited .
Q & A
Basic Research Questions
Q. What are the key structural features and spectroscopic characterization methods for 3-Bromo-N,N-diethyl-5-(trifluoromethyl)benzenesulfonamide?
- Answer : The compound contains a bromo substituent at position 3, a trifluoromethyl group at position 5, and a diethylamine-sulfonamide moiety. Key characterization methods include:
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve crystal structures, leveraging its robust handling of heavy atoms like bromine and fluorine .
- NMR spectroscopy : The trifluoromethyl group (δ ~110–120 ppm in NMR) and bromine’s deshielding effects on adjacent protons are critical for assignment .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak (expected m/z ~370–375 for ) and fragmentation patterns .
Q. What safety protocols are essential for handling this compound?
- Answer :
- Exposure risks : Harmful via inhalation, skin contact, or ingestion. Use fume hoods, nitrile gloves, and lab coats .
- First aid : For skin contact, wash immediately with water for 15+ minutes; seek medical attention if irritation persists. For eye exposure, flush with water and consult a physician .
- Storage : Store in a cool, dry place, segregated from oxidizing agents. Use secondary containment for liquid forms .
Q. What are common synthetic routes for this sulfonamide derivative?
- Answer :
- Sulfonylation : React 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with diethylamine in dichloromethane (DCM) under basic conditions (e.g., triethylamine) .
- AI-assisted synthesis : Tools like Pistachio or Reaxys predict one-step routes, optimizing precursors and reaction conditions (e.g., solvent polarity, temperature) .
- Yield optimization : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate). Typical yields range 60–80%, depending on purification (e.g., column chromatography) .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved using SHELX software?
- Answer :
- Refinement strategies : Use SHELXL’s TWIN and BASF commands to handle twinning or disorder in the bromine/trifluoromethyl groups .
- Validation tools : Compare R-factors (<5% for high-resolution data) and check ADDSYM for missed symmetry elements.
- Example : A study on N-(3-bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide achieved using SHELX, demonstrating its precision for halogenated sulfonamides .
Q. How to address contradictions in NMR data during characterization?
- Answer :
- Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) shift peaks; verify assignments using 2D NMR (COSY, HSQC) .
- Dynamic effects : Rotameric equilibria in the diethylamine group broaden signals. Use variable-temperature NMR to resolve splitting .
- Reference data : Cross-check with PubChem or crystallographically derived coupling constants .
Q. What strategies improve multi-step synthesis yields for this compound?
- Answer :
Q. How does the trifluoromethyl group influence biological activity in drug design?
- Answer :
- Electron-withdrawing effects : Increases metabolic stability and binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2 in Celecoxib analogs) .
- Case study : Celecoxib derivatives with trifluoromethyl groups show enhanced IC values (0.04 µM vs. 1.2 µM for non-fluorinated analogs) due to improved target engagement .
- Computational modeling : Docking studies (e.g., AutoDock Vina) predict interactions with microbial enzymes, suggesting antimicrobial potential .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
